2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile
Description
2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile (CAS 208844-07-9) is a benzonitrile derivative characterized by a trans-4-ethylcyclohexyl substituent at the para position and fluorine atoms at the 2- and 6-positions of the aromatic ring. Its molecular formula is C₁₅H₁₇F₂N, with a molecular weight of 249.3 g/mol.
Properties
IUPAC Name |
4-(4-ethylcyclohexyl)-2,6-difluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N/c1-2-10-3-5-11(6-4-10)12-7-14(16)13(9-18)15(17)8-12/h7-8,10-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMVWTCTRTWLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2=CC(=C(C(=C2)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20604246 | |
| Record name | 4-(4-Ethylcyclohexyl)-2,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208844-07-9 | |
| Record name | 4-(4-Ethylcyclohexyl)-2,6-difluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20604246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 4-(trans-4-ethylcyclohexyl)-2,6-difluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Grignard Coupling and Subsequent Functionalization
- Preparation of Grignard Reagent:
- Addition of Cyclohexanone Derivative:
- Dehydration and Aromatic Substitution:
- Nitrile Introduction:
- Purification:
Key Reaction Conditions Table:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Grignard formation | Mg, 2,6-difluoro-4-bromochlorobenzene, THF | 70°C, inert atmosphere |
| Addition to cyclohexanone | trans-4-ethylcyclohexanone, THF | Reflux, then hydrolysis |
| Dehydration | p-toluenesulfonic acid, toluene | Heat, removal of water |
| Cyanation | Suitable cyanating agent (e.g., CuCN) | Controlled temperature |
| Purification | Extraction, drying, recrystallization | Solvent choice critical |
Alternative Approaches
Environmental and Yield Considerations
Recent process improvements focus on:
- Reducing the number of reaction steps.
- Minimizing waste acid and hazardous byproducts.
- Utilizing recyclable solvents and milder conditions to enhance environmental compatibility and operational safety.
| Compound/Intermediate | Yield (%) | Purity (GC, %) | Melting Point (°C) |
|---|---|---|---|
| 4-(trans-4-ethylcyclohexyl)-2,6-difluorobenzonitrile | ~75 | >99.5 | 70.6 |
| Related butyl analog | ~74 | >99.5 | 54.9 |
Research Findings and Optimization
- Chromatographic Purification: Silica gel column chromatography with heptane or toluene as eluents is standard for isolating the target compound and removing side products.
- Crystallization: Final purification is achieved by recrystallization from heptane, ethanol, or mixed solvents to ensure high purity and consistent melting point.
- Process Scalability: The described methods are adaptable for both laboratory and industrial-scale synthesis, with attention to solvent recovery and waste minimization.
Summary Table: Key Preparation Steps
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1 | Grignard reagent formation | Mg, 2,6-difluoro-4-bromochlorobenzene, THF |
| 2 | Addition to cyclohexanone and hydrolysis | trans-4-ethylcyclohexanone, HCl |
| 3 | Dehydration to introduce cyclohexyl group | p-toluenesulfonic acid, toluene |
| 4 | Cyanation to introduce nitrile group | CuCN or other cyanating agents |
| 5 | Purification by chromatography and recrystallization | Silica gel, heptane, ethanol |
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are typically used for reduction.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution, while nucleophilic substitution may involve strong bases like sodium amide (NaNH2).
Major Products Formed:
Oxidation: 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzoic acid or 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzaldehyde.
Reduction: 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzylamine.
Substitution: Various substituted benzene derivatives depending on the position and nature of the substituents.
Scientific Research Applications
2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor binding assays.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism would vary based on the biological system and the context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Cyclohexyl Group
The ethylcyclohexyl group in the target compound can be replaced with other alkyl or alkenyl chains, altering phase behavior and solubility. Key analogs include:
Key Findings :
Fluorination Pattern Variations
The position and number of fluorine atoms significantly influence electronic properties and intermolecular interactions:
Key Findings :
Ethynyl-Linked Derivatives
Ethynyl spacers introduce conjugation and rigidity, as seen in:
- 2,6-Difluoro-4-[2-(2-fluoro-4-pent-4-enylphenyl)ethynyl]benzonitrile (CAS 797049-08-2): Ethynyl linkage enhances π-conjugation, red-shifting UV absorption .
- trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile (CAS 127655-41-8): Improved thermal stability in LCDs due to extended conjugation .
Application-Specific Comparisons
Liquid Crystal Compositions
The target compound is structurally aligned with components in patent DE19943357 , which highlights:
Pharmaceutical Relevance
While the target compound lacks direct biological data, structural analogs like 4-((4-((2,6-difluoro-4-(pyridin-4-yl)phenyl)amino)pyrimidin-2-yl)amino)benzonitrile (Compound 12g, CAS N/A) exhibit anti-HIV activity (pIC₅₀ ~8) . Differences in substituents (e.g., pyridine vs. ethylcyclohexyl) highlight the trade-off between steric bulk and target binding .
Data Tables
Table 1: Structural and Physical Properties
Table 2: Similarity Scores (Based on Structural Alignment)
| Compound Name | Similarity Score | Key Structural Difference |
|---|---|---|
| 2-Fluoro-4-(trans-4-vinylcyclohexyl)-benzonitrile | 0.89 | Vinyl vs. ethyl substituent |
| 4-Ethyl-2,6-difluorobenzonitrile | 0.83 | Lack of cyclohexyl ring |
| trans-2-Fluoro-4-(4-pentylcyclohexyl)benzonitrile | 0.87 | Pentyl vs. ethyl substituent |
Biological Activity
2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile is an organic compound with notable biological activity, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 249.3 g/mol. Its structure features a benzonitrile group substituted with two fluorine atoms and a trans-4-ethylcyclohexyl group. This unique configuration influences its chemical reactivity and biological interactions.
Biological Activity
1. Interaction with Cytochrome P450 Enzymes
This compound has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP2C9 and CYP2D6. These enzymes play a crucial role in drug metabolism, affecting the pharmacokinetics of various therapeutic agents. The inhibition of these enzymes can lead to significant drug-drug interactions, which is critical for understanding its potential use in combination therapies.
2. Toxicological Profile
A hazard assessment indicates that the compound is not a skin sensitizer and shows no significant mutagenic effects in reverse mutation tests. The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity was established at 320 mg/kg/day in rats, while reproductive and developmental toxicity screening suggested a NOAEL of 1,000 mg/kg/day .
3. Environmental Impact
The compound has been classified as hazardous to aquatic life, indicating potential long-term harmful effects if released into the environment . This aspect necessitates careful handling and disposal practices.
While the exact mechanisms through which this compound exerts its biological effects are not fully elucidated, it is believed to participate in electrophilic aromatic substitution reactions due to the influence of its functional groups. The electron-withdrawing nitrile group combined with the electron-donating ethylcyclohexyl group allows for diverse chemical reactivity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,6-Difluoro-4-(trans-4-vinylcyclohexyl)-benzonitrile | Vinyl group instead of ethyl | Potentially different reactivity due to vinyl group |
| 2-Fluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile | One fluorine substitution | May exhibit different biological activity |
| 2,6-Dichloro-4-(trans-4-ethylcyclohexyl)-benzonitrile | Chlorine instead of fluorine | Different electronic properties affecting reactivity |
This table highlights how variations in substitution can significantly influence the biological behavior and potential applications of these compounds.
Q & A
Q. What are the recommended safety protocols for handling 2,6-Difluoro-4-(trans-4-ethylcyclohexyl)-benzonitrile in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if ventilation is insufficient .
- Ventilation: Conduct experiments in fume hoods or well-ventilated areas to avoid inhalation of vapors or aerosols .
- Emergency Procedures: For skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention. Store the compound away from oxidizers and incompatible materials .
Q. What synthetic routes are commonly employed to prepare this compound?
Methodological Answer:
- Cyclohexyl Substitution: React 2,6-difluoro-4-iodobenzonitrile with trans-4-ethylcyclohexylboronic acid via Suzuki-Miyaura coupling under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixture of DME/H₂O at 80–100°C .
- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity. Monitor reaction progress via TLC or HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Confirm substituent positions via ¹⁹F NMR (δ -110 to -125 ppm for ortho-fluorines) and ¹H NMR (trans-cyclohexyl protons at δ 1.2–2.1 ppm) .
- Mass Spectrometry: ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 280.1) .
- Melting Point: Compare observed values (e.g., 94–99°C) with literature data to assess crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Studies: Perform assays across a range of concentrations (e.g., 0.1–100 µM) to identify non-linear effects or cytotoxicity thresholds .
- Target Validation: Use CRISPR/Cas9 knockouts or RNAi to confirm specificity toward suspected biological targets (e.g., kinase enzymes) .
- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., 4-(trans-4-propylcyclohexyl) derivatives) to identify substituent-dependent trends .
Q. What computational methods are suitable for studying the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., cytochrome P450). Validate with MD simulations (GROMACS) to assess stability .
- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps and Fukui indices for reactivity analysis .
- Solvent Effects: Apply COSMO-RS to simulate solvation in aqueous or lipid environments, correlating with experimental LogP values (~3.5) .
Q. What experimental strategies optimize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Degradation Studies: Incubate samples in buffers (pH 2–12) at 25–60°C for 24–72 hours. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., nitrile → amide conversion) .
- Stabilization: Add antioxidants (e.g., BHT) or store in amber vials under argon to prevent photolytic/oxidative degradation .
- Accelerated Aging: Use Arrhenius modeling (40–80°C) to extrapolate shelf-life at room temperature .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
